molecular formula C20H13Cl2F3N2O6 B5877297 5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide

5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide

Cat. No.: B5877297
M. Wt: 505.2 g/mol
InChI Key: FUOANQSGTVJFKH-UHFFFAOYSA-N
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Description

5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide is a complex organic compound with significant potential in various scientific fields. Its structure comprises a furan ring, a nitrophenyl group, and a dichlorophenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dichlorophenoxy group: This step often involves nucleophilic substitution reactions using 2,5-dichlorophenol and suitable leaving groups.

    Introduction of the nitrophenyl group: This can be done via nitration reactions followed by coupling with the furan ring.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of new functional groups replacing the dichlorophenoxy group.

Scientific Research Applications

5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, while the trifluoroethoxy group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]-2-furamide: Similar structure but with a trimethylphenoxy group instead of a trifluoroethoxy group.

    5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,4-dimethoxyphenyl)phenyl]-2-furamide: Contains a dimethoxyphenyl group.

Uniqueness

The presence of the trifluoroethoxy group in 5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide distinguishes it from similar compounds, potentially enhancing its chemical stability and biological activity.

Properties

IUPAC Name

5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O6/c21-11-1-3-16(22)18(5-11)31-9-14-2-4-17(33-14)19(28)26-12-6-13(27(29)30)8-15(7-12)32-10-20(23,24)25/h1-8H,9-10H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOANQSGTVJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)OCC(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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